molecular formula C20H21N3O4 B1337219 H-TYR-TRP-OH CAS No. 60815-41-0

H-TYR-TRP-OH

Cat. No.: B1337219
CAS No.: 60815-41-0
M. Wt: 367.4 g/mol
InChI Key: BMPPMAOOKQJYIP-WMZOPIPTSA-N
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Description

H-Tyr-Trp-OH is a synthetic dipeptide composed of tyrosine and tryptophan. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Dipeptides like this compound are often used in biochemical research to study peptide interactions, as model systems for larger proteins, and in the development of bioactive peptides. The presence of both tyrosine and tryptophan, which are redox-active amino acids, suggests potential utility in studies investigating antioxidant properties and mechanisms . Researchers utilize such compounds in various applications, including the study of peptide structure and function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPPMAOOKQJYIP-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Principles of Dipeptides in Biomolecular Systems

A key characteristic of many dipeptides is their ability to self-assemble into ordered supramolecular structures such as nanotubes, spheres, and fibrils. nih.govrsc.org This self-assembly is driven by non-covalent interactions, including hydrogen bonding and hydrophobic interactions between the peptide units. rsc.org This phenomenon is of great interest in materials science and nanotechnology for the development of novel biomaterials. nih.govrsc.org

L Tyrosyl L Tryptophan: Structural Definition and Academic Research Landscape

L-Tyrosyl-L-Tryptophan (H-Tyr-Trp-OH) is a dipeptide with the chemical formula C₂₀H₂₁N₃O₄. nih.gov The molecule is formed through a peptide bond between the carboxyl group of L-tyrosine and the amino group of L-tryptophan. ontosight.ai This specific arrangement results in a molecule with distinct structural features, including the hydroxyl group of the tyrosine residue and the indole (B1671886) ring of the tryptophan residue. ontosight.ai

The academic research landscape for this compound is diverse, with studies focusing on its chemical synthesis, photophysical properties, and potential applications. Researchers have investigated its behavior in various environments and its interactions with other molecules, such as metal ions. ismar.orgacs.org

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₂₁N₃O₄
Molecular Weight367.4 g/mol
IUPAC Name(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
CAS Number60815-41-0

This table is based on data from PubChem CID 7021832. nih.gov

General Research Trajectories and Interdisciplinary Significance

Methodological Advances in Peptide Synthesis for L-Tyrosyl-L-Tryptophan

The construction of the peptide bond between tyrosine and tryptophan can be achieved through both solid-phase and solution-phase strategies. Each approach offers distinct advantages and challenges, and the choice of method often depends on the desired scale and purity of the final product.

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. For a short dipeptide like this compound, SPPS offers speed and simplicity. The most common strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.

The synthesis typically begins with an Fmoc-protected tryptophan attached to a suitable resin (e.g., Wang or 2-chlorotrityl chloride resin). A critical step in the synthesis of a dipeptide is the prevention of diketopiperazine formation. This intramolecular cyclization can occur after the deprotection of the second amino acid (tryptophan), where the newly liberated N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide from the support. chempep.com To mitigate this side reaction, highly reactive coupling agents and optimized protocols are employed. For instance, coupling the subsequent Fmoc-Tyr-OH can be achieved using activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Another consideration is the protection of the reactive side chains. The tryptophan indole (B1671886) ring is susceptible to oxidation and modification during the final acid-mediated cleavage from the resin. osti.gov While often left unprotected, using a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen can prevent side reactions. osti.gov Similarly, the tyrosine hydroxyl group is typically protected with an acid-labile group like tert-butyl (tBu) to prevent O-acylation. osti.gov

Final cleavage from the resin and removal of side-chain protecting groups is accomplished with a concentrated solution of trifluoroacetic acid (TFA). chempep.com Scavengers, such as water and triisopropylsilane (B1312306) (TIS), are added to the cleavage cocktail to trap the reactive carbocations generated during deprotection, thereby preventing the modification of sensitive residues like tryptophan. chempep.com

Table 1: Representative SPPS Protocol for this compound

StepProcedureKey ReagentsPurpose
1. Resin Swelling Swell Fmoc-Trp(Boc)-Wang resin in a suitable solvent.DMFPrepare resin for reaction.
2. Fmoc Deprotection Treat resin with a solution of piperidine (B6355638) in DMF.20% Piperidine/DMFRemove Fmoc group from Trp, exposing the N-terminal amine.
3. Washing Thoroughly wash the resin.DMF, DCMRemove excess piperidine and by-products.
4. Coupling Couple Fmoc-Tyr(tBu)-OH using an activating agent.Fmoc-Tyr(tBu)-OH, HATU, DIPEAForm the peptide bond between Tyr and Trp.
5. Washing Thoroughly wash the resin.DMF, DCMRemove excess reagents and by-products.
6. Final Deprotection Treat resin with a solution of piperidine in DMF.20% Piperidine/DMFRemove Fmoc group from Tyr.
7. Cleavage Treat the resin with a cleavage cocktail.95% TFA, 2.5% H₂O, 2.5% TISCleave peptide from resin and remove side-chain protecting groups (Boc, tBu).
8. Precipitation Precipitate the crude peptide in cold diethyl ether.Diethyl EtherIsolate the crude peptide product.
9. Purification Purify the crude peptide.RP-HPLCObtain the final high-purity this compound.

Solution-Phase Synthetic Routes for this compound

Conventional solution-phase peptide synthesis remains a valuable method, particularly for large-scale production. A common route involves the coupling of protected amino acid derivatives in an organic solvent, followed by deprotection steps.

For the synthesis of this compound, a typical strategy would start with the esterification of L-tryptophan to produce L-Tryptophan methyl ester hydrochloride, which protects the C-terminus. The N-terminus of this compound is then coupled with an N-terminally protected tyrosine, such as Boc-Tyr-OH. The coupling reaction is mediated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to form the dipeptide Boc-Tyr-Trp-OMe. rsc.org The HOBt is crucial for suppressing racemization and improving reaction efficiency.

The final step involves the saponification of the methyl ester using a base like sodium hydroxide (B78521) (NaOH) to yield Boc-Tyr-Trp-OH, followed by the acidic removal of the N-terminal Boc protecting group to give the final product, this compound. rsc.org Purification at each step is typically achieved by column chromatography or recrystallization. rsc.org

Table 2: Representative Solution-Phase Synthesis of this compound

StepReactantsKey ReagentsProduct
1. Trp Protection L-Tryptophan, Methanol (B129727)Thionyl chloride or TMSClH-Trp-OMe·HCl rsc.org
2. Peptide Coupling Boc-Tyr-OH, H-Trp-OMe·HClDCC, HOBt, NMMBoc-Tyr-Trp-OMe rsc.org
3. Saponification Boc-Tyr-Trp-OMeNaOH, MeOH/H₂OBoc-Tyr-Trp-OH rsc.org
4. Deprotection Boc-Tyr-Trp-OHTFA or HClThis compound

Targeted Chemical Functionalization of Constituent Amino Acid Side Chains

The side chains of tryptophan and tyrosine offer rich chemistry for targeted functionalization, enabling the creation of novel peptide analogues with tailored properties. Site-selective arylation is a powerful tool for modifying the indole and phenol (B47542) moieties.

Site-Selective Arylation of Tryptophan and Tyrosine Residues in Peptides

Transition-metal catalysis provides a direct and elegant approach for forming new carbon-nitrogen or carbon-oxygen bonds on the side chains of Trp and Tyr within a peptide sequence.

Palladium-catalyzed cross-coupling reactions have been effectively employed for the arylation of peptides. An elegant method developed by Willis and Frost facilitates the N-arylation of tryptophan residues and can also be applied to the O-arylation of tyrosine residues in di- and tripeptides. rsc.org More recent advancements include the use of arylthianthrenium salts as arylating agents under mild, palladium-catalyzed conditions for the late-stage functionalization of complex peptides. researchgate.netresearchgate.net

Another approach utilizes t-BuBrettPhos Pd G3 or G4 precatalysts for the N-arylation of amino acid esters with aryl triflates, which proceeds with minimal racemization. acs.org Overcoming catalyst deactivation, which can be a challenge in aqueous media, has been addressed through the use of specific ligands like 4,5-diazafluoren-9-one (B35911) that stabilize the active Pd(II) state. nih.gov These methods provide robust pathways to N-arylated tryptophan-containing peptides.

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N and C-O bonds. Modern protocols have adapted this reaction for the selective modification of peptides. The N-arylation of the tryptophan indole side chain can be achieved using a copper(II) acetate (B1210297) catalyst with triarylbismuth reagents as the arylating agent. researchgate.netresearchgate.net This reaction tolerates a wide range of functional groups and proceeds without racemization of the chiral center. researchgate.netresearchgate.netresearchgate.net

Furthermore, the functionalization of tryptophan residues via a copper-catalyzed Ullmann coupling with aryl halides has been reported, demonstrating remarkable chemoselectivity and scalability. rsc.orgrsc.org This method allows for the direct modification of the indole side chain, offering a powerful strategy for diversifying peptide structures. rsc.orgrsc.org While primarily focused on tryptophan, copper catalysis can also achieve O-arylation of tyrosine, sometimes directed by a neighboring residue like aspartic acid. acs.org

Table 3: Comparison of Arylation Methods for Trp/Tyr Residues

MethodCatalyst SystemTarget Residue/PositionKey Features
Pd-Catalyzed N-Arylation Pd(0)/Pd(II) complexes, specialized ligands (e.g., t-BuBrettPhos)Trp (N1-indole), Tyr (O-phenol)Mild conditions, applicable to late-stage functionalization. rsc.orgresearchgate.netacs.org
Cu-Catalyzed Ullmann Coupling Cu(I) or Cu(II) salts (e.g., CuI, Cu(OAc)₂)Trp (N1-indole)High functional group tolerance, excellent chemoselectivity. rsc.orgresearchgate.netrsc.org
Palladium-Catalyzed N-Arylation Techniques

Incorporation of Fluorinated Moieties for Modulating Biophysical Properties

Recent advancements have enabled the efficient trifluoromethylthiolation of tyrosine and tryptophan residues. A method developed by Grégory Chaume, Thierry Brigaud, and their colleagues involves reacting the amino acids with an electrophilic trifluoromethanesulfenamide reagent in the presence of an activating acid like triflic acid (TfOH) or boron trifluoride diethyl etherate (BF₃·OEt₂). chemistryviews.orgnih.gov This reaction can be performed on the free amino acids or as a late-stage functionalization on existing peptides. chemistryviews.org

The synthesis of Fmoc-protected trifluoromethylthiolated tyrosine (Fmoc-(CF₃S)Tyr-OH) and tryptophan (Fmoc-(CF₃S)Trp-OH) has been achieved on a gram scale with high yields (77–93%), making these valuable building blocks for solid-phase peptide synthesis (SPPS). nih.govresearchgate.netacs.org The methodology has been successfully applied to the late-stage, regioselective trifluoromethylthiolation of tryptophan residues in short peptides, affording yields between 66% and 80%. nih.govacs.org

The impact of this modification on peptide properties is significant. For instance, incorporating a CF₃S group into the opioid agonist peptide endomorphin-1 (EM-1), which contains both tyrosine and tryptophan, markedly increases its hydrophobicity. nih.govresearchgate.net This increased lipophilicity is evidenced by longer retention times in reverse-phase high-performance liquid chromatography (RP-HPLC). chemistryviews.org Furthermore, the introduction of the CF₃S group to tyrosine's phenolic ring increases the acidity of its hydroxyl group by approximately 100-fold. chemistryviews.org These findings demonstrate that trifluoromethylthiolation is a powerful tool for tuning the properties of amino acids and the peptides they form. chemistryviews.org

Table 1: Solid-Phase Peptide Synthesis (SPPS) of Endomorphin-1 (EM-1) Analogues. nih.gov
PeptideYield (%)trans vs cis Conformer RatioaRP-HPLC Retention Time (tR, min)b
EM-12466:348.1
(CF₃S)Trp-EM-12671:2910.9
(CF₃S)Tyr-EM-11971:2911.6
a
b RP-HPLC analysis (20% → 60% MeCN + 0.1% TFA in H₂O + 0.1% TFA).

Intramolecular C-H Activation for Peptide Stapling and Conformational Restriction

Natural peptides often suffer from limited therapeutic potential due to their high conformational freedom and metabolic instability. nih.gov Peptide "stapling," which involves introducing a synthetic brace, is a powerful strategy to lock a peptide into a specific, biologically active conformation. A novel approach to peptide stapling involves creating a covalent bond directly between the side chains of tryptophan and tyrosine (or phenylalanine) residues within a peptide sequence. nih.govresearchgate.net

This is achieved through an intramolecular palladium-catalyzed C-H activation process. researchgate.netmdpi.com The strategy typically involves synthesizing a linear peptide containing tryptophan and an iodo-aryl amino acid, such as para-iodophenylalanine. researchgate.net The palladium catalyst activates a C-H bond on the tryptophan's indole ring, usually at the C2 position, which then couples with the iodo-aryl residue to form a rigid, macrocyclic structure. mdpi.com This transformation can be performed in solution or on a solid support, making it compatible with standard peptide synthesis workflows. mdpi.comchinesechemsoc.org

This C-H activation-based stapling method allows for the creation of unique and complex peptide topologies, including bicyclic peptides formed through double intramolecular arylations. nih.govresearchgate.net The resulting constrained peptides are valuable for studying structure-activity relationships and developing new therapeutic agents. nih.gov The versatility of this approach tolerates various unprotected amino acid units, such as Arginine, Glutamine, Aspartic acid, and Serine, within the peptide sequence. chinesechemsoc.org

Table 2: Palladium-Catalyzed Intramolecular C-H Arylation for Trp-Phe/Tyr Stapling. researchgate.netmdpi.com
Reactant Peptide SequenceStapled ProductRing SizeYield / Conversion (%)
Ac-Trp-Phe(p-I)-NH₂Ac-[Trp-Phe]-NH₂15-membered75
Ac-Trp-Gly-Phe(p-I)-NH₂Ac-[Trp-Gly-Phe]-NH₂18-membered65
Ac-Trp-Ala-Phe(p-I)-NH₂Ac-[Trp-Ala-Phe]-NH₂18-membered40
Ac-Phe(p-I)-Trp-NH₂Ac-[Phe-Trp]-NH₂15-membered60

Design and Synthesis of this compound Derivatives and Non-Canonical Analogues

The design and synthesis of derivatives of this compound extend beyond simple fluorination or stapling to include a wide array of non-canonical analogues designed to probe and modulate biological function. iris-biotech.de The synthesis of peptide derivatives often requires careful selection of protecting groups for the reactive side chains of both tyrosine and tryptophan to prevent unwanted side reactions during peptide coupling. peptide.com For tryptophan, the indole nitrogen can be protected with groups like formyl (CHO) or tert-butyloxycarbonyl (Boc), while the tyrosine hydroxyl group is commonly protected with ethers or esters. peptide.com

The incorporation of non-canonical amino acids (ncAAs) is a powerful tool for modifying the properties of peptides. iris-biotech.de For tryptophan, analogues such as 4-fluorotryptophan, 7-azatryptophan, and various cyano- or methyl-substituted tryptophans can be used. iris-biotech.dersc.org These substitutions can alter the electronic properties of the indole ring, influence hydrogen bonding capacity, and enhance metabolic stability. iris-biotech.de Similarly, tyrosine analogues like ortho- and meta-fluorotyrosine can be incorporated to fine-tune interactions and stability. rsc.org The synthesis of these non-canonical building blocks and their subsequent incorporation into peptides, often via solid-phase peptide synthesis, allows for the creation of diverse peptide libraries for screening and optimization. iris-biotech.derug.nl

Table 3: Examples of Non-Canonical Tyrosine and Tryptophan Analogues. iris-biotech.dersc.org
Canonical Amino AcidNon-Canonical AnalogueNotable Feature/Application
Tryptophan4-FluorotryptophanAlters electronic properties of the indole ring.
7-AzatryptophanIntroduces a nitrogen atom into the indole ring system, modifying H-bonding.
Cyano-tryptophans (4-, 5-, 6-, 7-CN)Provide a range of electronic modifications for structure-activity relationship studies.
N-Methyl-fluoro-tryptophansCombines fluorination with N-methylation to block H-bond donation and increase lipophilicity.
Tyrosineortho-FluorotyrosinePositional fluoro-substitution to probe steric and electronic effects.
meta-FluorotyrosinePositional fluoro-substitution to probe steric and electronic effects.

Computational and Theoretical Approaches to the Conformational Landscape

Computational methods are indispensable for exploring the vast conformational space available to dipeptides like this compound. These approaches allow for the prediction of stable structures and the analysis of the forces governing their formation.

Molecular mechanics (MM) serves as a powerful tool for exploring the potential energy surface of peptides. By employing empirical force fields, it is possible to calculate the energies of various conformations and identify low-energy structures. For dipeptides containing aromatic residues like tyrosine and tryptophan, MM studies can reveal folded and extended conformations. ajol.info The process often involves generating a multitude of random starting structures, which are then subjected to energy minimization to find stable local minima on the energy landscape. stanford.edu

In a related study on the Val-Trp dipeptide, molecular mechanics calculations showed that both folded and extended conformations are possible, with the differentiation in energy being primarily determined by non-valent interactions. ajol.info The interaction between the side chains was found to be a key factor, with a coplanar arrangement in the folded structure leading to a more favorable interaction energy. ajol.info Similarly, for this compound, the interplay between the phenol ring of tyrosine and the indole ring of tryptophan, as well as their interactions with the peptide backbone, would be critical in determining the preferred conformations. These simulations can provide an ensemble of low-energy structures that represent the most probable shapes of the molecule. nsf.gov

Table 1: Representative Interaction Energies in Dipeptide Conformations
Interaction TypeFolded Conformation (kcal/mol)Extended Conformation (kcal/mol)
Electrostatic EnergyLowerHigher by ~1.66
Torsion EnergyLowerHigher by ~1.97
Side Chain InteractionMore FavorableLess Favorable by ~3.85
Data based on findings for a similar dipeptide, Val-Trp, and illustrates the energy differences that can arise between folded and extended forms. ajol.info

For a more accurate description of the electronic structure and energetics, quantum chemical calculations are employed. Methods like Density Functional Theory (DFT) and ab initio calculations provide a deeper understanding of the intramolecular forces at play. ajol.infobeilstein-journals.org These methods are used to optimize the geometries of the most stable conformations predicted by molecular mechanics and to calculate their electronic properties. ajol.inforesearchgate.net

The conformation of a peptide is precisely defined by a set of dihedral angles. The backbone conformation is described by the phi (φ) and psi (ψ) angles, while the side-chain orientations are defined by the chi (χ) angles. nih.govfrontiersin.org For this compound, the key dihedral angles are φ and ψ for the peptide backbone, and χ1 and χ2 for both the tyrosine and tryptophan side chains. nih.govmdanalysis.org

Table 2: Common Dihedral Angles Defining Peptide Structure
Dihedral AngleDescriptionResidues Involved
φ (phi)Rotation around the N-Cα bondBackbone
ψ (psi)Rotation around the Cα-C bondBackbone
χ1 (chi1)Rotation around the Cα-Cβ bondSide Chain (Tyr, Trp)
χ2 (chi2)Rotation around the Cβ-Cγ bondSide Chain (Tyr, Trp)
This table outlines the key dihedral angles that determine the three-dimensional structure of the this compound dipeptide. nih.govfrontiersin.org

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic and Structural Properties

Experimental Spectroscopic Techniques for Structural Characterization

Experimental methods provide essential data to validate and refine the conformational models derived from computational approaches. Spectroscopic techniques are particularly powerful for probing the structure of peptides in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of biomolecules in solution. scholaris.ca For this compound, 1H-NMR can provide a wealth of information. Chemical shifts of protons are highly sensitive to their local electronic environment and can indicate conformational changes. nih.gov For instance, significant changes in the chemical shifts of the tryptophan indole ring protons upon binding to a protein have been observed, suggesting a conformational rearrangement. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, providing distance constraints that are crucial for structure determination. The measurement of scalar coupling constants (J-couplings) can provide information about dihedral angles. researchgate.net By combining these NMR-derived constraints with computational modeling, a detailed picture of the conformational ensemble of this compound in solution can be constructed. More advanced NMR techniques, such as relaxation dispersion experiments, can probe conformational dynamics on a wide range of timescales. acs.org

Circular Dichroism (CD) spectroscopy is a valuable tool for assessing the secondary structure of peptides and proteins. In the far-UV region (below 240 nm), the CD spectrum is dominated by the absorption of the peptide bond and is sensitive to regular secondary structures like α-helices and β-sheets. uzh.ch While a dipeptide like this compound is too short to form stable helices or sheets on its own, its CD spectrum can still provide insights into its predominant backbone conformation.

In the near-UV region (260-320 nm), the CD spectrum is sensitive to the environment of the aromatic side chains of tyrosine and tryptophan. The signals in this region provide information about the tertiary structure and the interactions between the aromatic rings. For this compound, the near-UV CD spectrum would be particularly informative, reflecting the relative orientation and proximity of the phenol and indole rings. Changes in the CD spectrum upon alterations in solvent conditions or temperature can reveal conformational transitions. diva-portal.org However, it is important to note that the aromatic side chains themselves contribute to the far-UV CD spectrum, which can complicate the analysis of secondary structure. nih.gov

Solid-State Infrared (IR) and Linear Dichroic (IR-LD) Spectroscopy for Molecular Orientation

The precise three-dimensional arrangement of dipeptide molecules in the solid state is critical for understanding their collective properties and interactions. Solid-state infrared (IR) spectroscopy provides valuable information about the functional groups and their hydrogen-bonding status. When combined with linear dichroism (IR-LD), it becomes a powerful tool for elucidating molecular orientation. nih.gov The IR-LD technique involves measuring the differential absorption of linearly polarized infrared light by an oriented sample. Typically, the dipeptide is studied as a suspension in a nematic liquid crystal host, which aligns the guest molecules along a specific orientation axis. nih.govscispace.com

By comparing the absorption of IR light polarized parallel and perpendicular to the orientation axis, the orientation of specific molecular transition dipole moments relative to the molecular frame can be determined. researchgate.net This allows for the calculation of the average angles of functional groups such as N-H, C=O, and the aromatic rings of the tyrosine and tryptophan residues. nih.gov

A detailed IR-spectroscopic and stereo-structural analysis of L-Tyrosyl-L-Tryptophan (this compound) has been performed using this solid-state IR-LD method. nih.gov The experimental data, supported by theoretical analysis, allows for the assignment of characteristic IR bands and provides insight into the molecule's conformation and supramolecular arrangement in the solid phase. nih.gov The positions of key vibrational bands are indicative of the extensive hydrogen bonding present in the crystal lattice.

Table 1: Representative Infrared (IR) Band Assignments for Dipeptides

This table provides typical wavenumber ranges for key vibrational modes found in dipeptides like this compound. The exact position of a peak is sensitive to the specific molecular environment and hydrogen bonding.

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentAssociated Functional Group(s)
3450–3300ν(N-H)N-H stretching of the indole ring (Trp)
3400–3200ν(O-H)O-H stretching of the phenol (Tyr) and carboxyl groups
3200–3000ν(N-H⁺)N-H stretching of the protonated amine group
1700–1630Amide I (ν(C=O))C=O stretching of the peptide bond
1600–1500Amide II (δ(N-H), ν(C-N))N-H bending and C-N stretching of the peptide bond
1620–1570ν(COO⁻)asymmetricAsymmetric stretching of the carboxylate group
~1400ν(COO⁻)symmetricSymmetric stretching of the carboxylate group
760–740γ(C-H)Out-of-plane C-H bending of the indole ring (Trp)

Data compiled from general peptide spectroscopic studies and specific analyses of tryptophan-containing dipeptides. nih.govresearchgate.net

Intramolecular and Intermolecular Non-Covalent Interactions

Hydrogen Bonding Networks: Canonical and Non-Canonical C-H···O Interactions

Crystal structure analysis of L-tyrosyl-L-tryptophan monohydrate reveals that its solid-state form is dominated by an extensive and intricate network of hydrogen bonds. scispace.comresearchgate.netresearchgate.net These interactions involve the zwitterionic nature of the dipeptide, with the protonated N-terminal amino group (–NH₃⁺) acting as a hydrogen bond donor and the deprotonated C-terminal carboxylate group (–COO⁻) acting as an acceptor. This leads to the formation of characteristic head-to-tail chains, a common motif in the crystal structures of unprotected dipeptides. researchgate.net

The side chains of both tyrosine and tryptophan, along with co-crystallized water molecules, are integral to this network. researchgate.netresearchgate.net The hydroxyl group of the tyrosine residue and the indole N-H group of the tryptophan residue participate as hydrogen bond donors. The peptide backbone's carbonyl oxygen and the carboxylate oxygens serve as key acceptors.

Beyond these canonical hydrogen bonds, non-canonical interactions such as C-H···O bonds play a significant role in structural stabilization, particularly involving the tryptophan residue. The polarized C₂–H group of the indole ring is known to be a competent donor in weak hydrogen bonds. iucr.org These interactions, though weaker than their canonical counterparts, are ubiquitous in protein structures and contribute to the conformational stability of tryptophan-containing molecules. iucr.org In the this compound crystal lattice, these C-H···O interactions likely occur between the indole ring and nearby carbonyl or carboxylate oxygen acceptors, further reinforcing the complex three-dimensional structure.

Aromatic π-Interactions: π-π Stacking and π-Cation Interactions

The aromatic rings of tyrosine and tryptophan are central to the dipeptide's non-covalent interaction profile, engaging in various π-system interactions. Spectroscopic studies have identified a definitive cation-π interaction within this compound. nih.gov This interaction occurs between the positively charged N-terminal amino group (the cation) and the electron-rich π-face of the tyrosine residue's phenyl ring. nih.gov This type of interaction is a significant stabilizing force in many biological systems and contributes to the unique spectroscopic properties of the dipeptide. wikipedia.org For instance, solid-state L-Tyr-L-Trp exhibits a distinct fluorescence emission maximum at a longer wavelength than many other dipeptides, a characteristic attributed to this charge-transfer interaction. nih.gov

Table 2: Spectroscopic Evidence of Cation-π Interaction in this compound

CompoundPhaseFluorescence Emission Maximum (nm)Interacting Moiety
This compoundSolid State529N-terminal Amine / Tyrosine Ring
This compoundAqueous522N-terminal Amine / Tyrosine Ring

Data from a study on cation-π interactions in tryptophan-containing dipeptides. nih.gov

Anion-Quadrupole Interactions with Aromatic Side Chains

Anion-quadrupole interactions represent another class of electrostatic force that contributes to the structural stability of molecules containing aromatic rings. nih.gov The aromatic rings of tyrosine and tryptophan possess a quadrupole moment, with an electron-rich π-face and an electron-deficient periphery (the C-H bonds at the edge of the ring). An anion can interact favorably with this electron-deficient edge. acs.org

In the context of the this compound crystal lattice, the carboxylate anion (–COO⁻) of one dipeptide molecule can act as the anion that interacts with the aromatic side chains of a neighboring molecule. nih.gov Statistical analyses of protein structures have shown that both tyrosine and tryptophan residues have a high propensity to engage in this type of interaction. researchgate.netnih.gov Specifically, studies indicate that 55.3% of tyrosine residues and 46.4% of tryptophan residues interacting with anionic groups do so via this edgewise anion-quadrupole geometry. researchgate.net This interaction is distinct from a direct hydrogen bond to the side chain (like Tyr-OH or Trp-NH) and provides a significant stabilizing energy, contributing to protein folding and molecular recognition. acs.orgnih.gov Therefore, it is highly probable that anion-quadrupole interactions between carboxylate groups and the edges of the tyrosine and/or tryptophan rings are present in the solid-state structure of this compound, playing a key role in its crystal packing.

Table 3: Compound Names Mentioned in the Article

Abbreviation/Trivial NameFull Chemical Name
This compoundL-Tyrosyl-L-tryptophan
Tyrosine(S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Tryptophan(S)-2-amino-3-(1H-indol-3-yl)propanoic acid

Biochemical and Biophysical Functions of L Tyrosyl L Tryptophan Motifs in Complex Biological Systems

Contribution to Protein Folding, Stability, and Dynamics

The folding of a polypeptide chain into a unique three-dimensional structure is a thermodynamically driven process, significantly influenced by the properties of its constituent amino acids. Aromatic residues, with their bulky and hydrophobic side chains, are key players in this process.

Role of Aromatic Residues in Hydrophobic Core Formation and Protein Stability

Aromatic amino acids like phenylalanine, tyrosine, and tryptophan are critical for the stability of globular proteins by participating in the formation of the hydrophobic core. biorxiv.orgbiorxiv.org These residues tend to be buried within the protein's interior, shielding them from the aqueous solvent and driving the folding process. researchgate.net The hydrophobic effect, which leads to the minimization of the contact area between nonpolar residues and water, is a major stabilizing force in protein structure. acs.org

Residue TypeRole in Protein StructureInteraction Types
Aromatic (Tyr, Trp, Phe)Hydrophobic core formation, stabilization of folded stateπ-π stacking (edge-to-face, face-to-face), hydrophobic interactions
Charged (Asp, Arg)Salt bridge formationElectrostatic interactions
Aliphatic (Leu)Contribution to hydrophobic coreHydrophobic interactions

Influence of Tryptophan Side Chain Rotameric States on Protein Folding Kinetics

The conformation of amino acid side chains, known as rotameric states, can have a profound impact on the kinetics of protein folding. nih.govarxiv.org For tryptophan, the orientation of its bulky indole (B1671886) side chain is particularly influential. Studies on minimalist protein models have revealed that the initial rotameric state of a key tryptophan residue can significantly affect the speed at which the protein folds into its native structure. plos.orgnih.gov

Molecular dynamics simulations have shown that if the central tryptophan side chain is in a near-native rotameric state, the protein can fold successfully in a much shorter timescale (e.g., less than 100 nanoseconds). plos.orgnih.gov Conversely, if the initial rotamer state is non-native, the folding process can be significantly slower or may not reach the native state at all within the simulation time. plos.orgnih.gov This indicates that the conformation of a single tryptophan side chain can create a significant energy barrier, controlling the transition to the natively folded structure. plos.orgnih.gov This finding suggests that side-chain dynamics can be a rate-limiting step in the folding of some proteins. arxiv.org

Mechanistic Insights from Minimalist Protein Models (e.g., Tryptophan-Cage)

The Trp-cage is a designed 20-residue miniprotein that has become a cornerstone for studying protein folding mechanisms due to its small size and rapid folding time of approximately 4 microseconds. plos.orgaip.org Its structure features a hydrophobic core organized around a central tryptophan (Trp6) residue, which is "caged" by other residues including a tyrosine (Tyr3) and several prolines. acs.orgplos.org This compact structure is further stabilized by a salt bridge between aspartic acid and arginine residues. plos.org

Studies of the Trp-cage have provided detailed insights into the folding process. Two primary folding pathways have been proposed: the "nucleation-condensation" mechanism, where a hydrophobic collapse occurs first, followed by the formation of native contacts, and the "diffusion-collision" mechanism, which involves the initial formation of an α-helix followed by the packing of the rest of the structure. aip.orgresearchgate.net The stability of the Trp-cage is significantly derived from its hydrophobic core, with the interaction between Trp6 and surrounding residues like Tyr3 being a major contributor. acs.org The folding mechanism of this miniprotein, while extensively studied, remains a subject of active research, with some evidence pointing to a simple two-state process and others suggesting a more complex pathway involving stable intermediates. plos.orgplos.org

Involvement in Enzymatic Processes and Redox Chemistry

Beyond their structural roles, tyrosine and tryptophan residues are frequently involved in the chemical mechanisms of enzymes, particularly in reactions involving electron and proton transfer.

Tyrosine-Tryptophan Dyads in Long-Range Electron Transfer Pathways

Tyrosine-tryptophan (Tyr-Trp) dyads, where these two residues are in close proximity, can function as crucial components of long-range electron transfer (LRET) pathways within proteins. researchgate.netnih.gov These pathways are essential for transporting electrons over significant distances, often from a surface-exposed substrate binding site to a buried redox-active cofactor like a heme group. uantwerpen.beroyalsocietypublishing.org

In several enzymes, including ribonucleotide reductase and DNA photolyase, Tyr-Trp pairs mediate the transfer of electrons and radicals. nih.govpnas.org For instance, in DNA photolyase from Anacystis nidulans, an electron transfer pathway has been identified where an excited flavin cofactor is reduced by a tryptophan, which in turn is reduced by a tyrosine. pnas.org This intraprotein electron transfer between tyrosine and tryptophan is a critical step in the enzyme's DNA repair function. pnas.org The formation of tyrosyl and tryptophanyl radicals as intermediates is a key feature of these LRET processes. researchgate.netuantwerpen.be Computational and experimental studies have confirmed that Tyr/Trp chains are common structural elements in proteins, particularly in enzymes that react with oxygen and hydrogen peroxide, suggesting a protective role in deactivating high-potential reactive intermediates. researchgate.netpnas.org

EnzymeRole of Tyr-Trp DyadMechanism
DNA PhotolyaseFlavin photoreductionElectron transfer from Tyr to Trp to flavin cofactor pnas.org
Ribonucleotide ReductaseGeneration of cysteine radicalLong-distance electron transfer mediated by a Tyr-Trp pathway nih.gov
Dye-Decolorizing PeroxidasesOxidation of bulky substratesFormation of tyrosyl radicals and LRET to heme cofactor uantwerpen.be

Proton Transfer Mechanisms within Enzyme Active Sites

The transfer of protons is a fundamental step in many enzymatic reactions. Tyrosine, with its phenolic hydroxyl group, can act as both a proton donor and acceptor. When paired with tryptophan, which can also participate in hydrogen bonding via its indole nitrogen, these dyads can facilitate complex proton transfer mechanisms.

Proton-coupled electron transfer (PCET) is a common mechanism where an electron and a proton are transferred in a concerted or stepwise manner. acs.orgresearchgate.net In the context of a Tyr-Trp dyad, the oxidation of tyrosine to a tyrosyl radical is often coupled with the transfer of its phenolic proton. acs.org The proton acceptor can be a nearby water molecule, a basic residue, or even the indole ring of a proximal tryptophan. acs.orgresearchgate.net The efficiency and mechanism of this PCET can be influenced by the distance and orientation between the tyrosine and tryptophan residues, as well as the surrounding protein environment and pH. acs.orgresearchgate.net In some cases, electron transfer from tyrosine to a tryptophanyl radical can be coupled to a proton transfer between the two residues, effectively resulting in a hydrogen atom transfer. pnas.org These intricate mechanisms are vital for the catalytic cycles of numerous enzymes. researchgate.net

Molecular Recognition and Ligand-Macromolecule Interactions

The unique structure of the tyrosyl-tryptophan motif allows it to participate in specific interactions with macromolecules, influencing cellular signaling and gene expression.

H-Tyr-Trp-OH has been identified as a synthetic, constant ligand for nuclear receptors. biosynth.com Specifically, it acts as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα). biosynth.com PPARs are ligand-activated transcription factors that regulate gene expression involved in critical metabolic processes, including lipid and glucose homeostasis. nih.govgoogle.com The PPARα isoform is a well-established therapeutic target for managing hypertriglyceridemia. nih.gov As an agonist, this compound can activate PPARα, suggesting its potential as a modulator of the signaling pathways controlled by this nuclear receptor. biosynth.com Research has shown that this compound is active in the cerebral cortex, achieving a steady-state brain concentration of approximately 1 µM. biosynth.com

The tau protein is a microtubule-associated protein crucial for the stability of the neuronal cytoskeleton. nih.govfrontiersin.org In a class of neurodegenerative diseases known as tauopathies, which includes Alzheimer's disease, tau becomes abnormally hyperphosphorylated and aggregates into neurofibrillary tangles. nih.govmdpi.com Therefore, the regulation of tau phosphorylation is a critical area of investigation.

The dipeptide this compound has been shown to enhance the phosphorylation of the microtubule protein tau in cultured cortical neurons. biosynth.com Further studies using a mouse model of tauopathy (PS19 transgenic mice) investigated the effects of tryptophan-tyrosine (Trp-Tyr) dipeptide intake. tandfonline.com The results showed that the dipeptide intake improved behavioral deficits in an open-field test and prevented tau phosphorylation in the frontal cortex. tandfonline.com Additionally, the treatment increased dopamine (B1211576) turnover and the expression of synaptophysin, a marker for synaptic integrity. tandfonline.com While the dipeptide did not alter the presence of neurofibrillary tangles in the hippocampus, it did extend the lifespan of the mice. tandfonline.com These findings suggest a complex role for Trp-Tyr motifs in modulating tau pathology.

Effects of Trp-Tyr Dipeptide in a Tauopathy Mouse Model

ParameterObserved Effect of Trp-Tyr IntakeSource Citation
BehaviorImprovement in behavioral deficits (open field test). tandfonline.com
Tau PhosphorylationPrevented tau phosphorylation in the frontal cortex. tandfonline.com
NeurochemistryIncreased dopamine turnover. tandfonline.com
Synaptic HealthIncreased synaptophysin expression. tandfonline.com
Neurofibrillary TanglesNo significant alteration in the hippocampus and entorhinal cortex. tandfonline.com
LifespanExtended the lifespan of PS19 mice. tandfonline.com

The biological significance of dipeptides like this compound extends beyond specific receptor interactions. Their constituent amino acids are precursors to important biomolecules, and the dipeptide structure itself can confer unique properties.

Neurotransmitter Precursors: Tyrosine is the metabolic precursor for the synthesis of catecholamine neurotransmitters, including dopamine and norepinephrine, while tryptophan is the precursor for serotonin. ontosight.ai The composition of this compound from these two amino acids suggests a potential role in neurological processes, although the direct metabolic fate and specific pathways require further investigation. ontosight.ai

Antioxidant Potential: Peptides containing aromatic amino acids like tyrosine and tryptophan are known to possess significant antioxidant activity. mdpi.com The antioxidant capacity of dipeptides is influenced by the specific amino acids and their position in the sequence. igminresearch.com Studies have shown that dipeptides with Tyr and Trp at the N-terminal tend to exhibit stronger antioxidant activities. igminresearch.com The antioxidant properties of these peptides are attributed to their ability to scavenge free radicals and chelate metal ions. researchgate.net The presence of both a hydroxyphenyl group (from tyrosine) and an indole group (from tryptophan) in this compound provides structural features that are conducive to this antioxidant function. ontosight.aiigminresearch.com

Cutting Edge Analytical Methodologies for H Tyr Trp Oh and Its Bioconjugates

Advanced Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and quantification of H-Tyr-Trp-OH from complex mixtures. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Fluorescence Detection for Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of peptides like this compound. nih.govscirp.org In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The inherent fluorescence of the tryptophan and tyrosine residues in this compound allows for highly sensitive and selective detection. nih.govresearchgate.net

The quantification of this compound can be achieved by hydrolyzing the peptide to its constituent amino acids, tyrosine and tryptophan, followed by their separation and detection. chimia.ch For instance, a method involving alkaline hydrolysis to preserve the sensitive tryptophan residue, followed by RP-HPLC with fluorescence detection, has been successfully employed for the quantification of tryptophan and tyrosine. researchgate.net The use of a C18 column is common for the separation of these aromatic amino acids. rsc.org

Key Parameters for RP-HPLC with Fluorescence Detection:

ParameterTypical Conditions
Column C18 (Reversed-Phase)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) nih.govresearchgate.net
Detection Fluorescence Detector
Excitation Wavelength (λex) ~280 nm (for Tryptophan), ~275 nm (for Tyrosine)
Emission Wavelength (λem) ~350 nm (for Tryptophan), ~303 nm (for Tyrosine)
This table provides a generalized overview of typical RP-HPLC conditions for the analysis of tryptophan and tyrosine, the constituent amino acids of this compound.

Research has demonstrated the development of simple and reproducible isocratic HPLC methods for the determination of tyrosine and tryptophan. researchgate.net These methods often utilize a fluorescence detector programmed for optimal sensitivity for each amino acid. researchgate.net The separation is typically performed at a controlled temperature to ensure reproducibility. researchgate.net

Development of Chiral Separation Methods for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is critical, especially in pharmaceutical applications, as different enantiomers of a molecule can exhibit distinct biological activities. chiralpedia.com Chiral chromatography is the most prevalent method for determining enantiomeric purity. chiralpedia.comregistech.com For dipeptides like this compound, which can exist as different stereoisomers (L-Tyr-L-Trp, D-Tyr-L-Trp, L-Tyr-D-Trp, and D-Tyr-D-Trp), chiral separation methods are essential.

There are three primary HPLC-based approaches for separating enantiomers:

Chiral Stationary Phases (CSPs): These columns contain a chiral selector immobilized on the stationary phase support, which allows for differential interaction with the enantiomers. registech.comcabidigitallibrary.org

Chiral Mobile Phase Additives: An achiral column is used, but a chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, enabling their separation. cabidigitallibrary.org

Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. cabidigitallibrary.org

Recent advancements have seen the development of zwitterionic chiral stationary phases, such as those based on Cinchona alkaloids, which have shown excellent performance in separating enantiomers of tryptophan derivatives without the need for derivatization. nih.gov These methods are often compatible with mass spectrometry, allowing for highly sensitive and accurate detection. nih.gov Capillary electrophoresis (CE) with chiral ligands also presents a viable alternative for the enantioseparation of tryptophan and tyrosine enantiomers. chromatographyonline.comchromatographyonline.com

Mass Spectrometry for Structural Confirmation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of peptides. americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Peptides and Modified Forms

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. spectroscopyonline.com This technique is highly effective for analyzing intact peptides like this compound and identifying any post-translational or chemical modifications. rsc.orgdrugtargetreview.com

In a typical LC-MS analysis, the peptide is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which allows the molecule to be ionized without significant fragmentation. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in confirming the elemental composition of the peptide. americanpharmaceuticalreview.comspectroscopyonline.com

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. americanpharmaceuticalreview.com In this technique, the molecular ion of the peptide is selected and fragmented, and the resulting fragment ions provide sequence information. americanpharmaceuticalreview.com This is particularly useful for confirming the amino acid sequence and identifying the location of any modifications.

Typical Workflow for LC-MS Analysis of this compound:

StepDescription
1. Sample Preparation Extraction and purification of the peptide from the matrix.
2. LC Separation Separation of the intact peptide using RP-HPLC.
3. Ionization Ionization of the peptide, typically using Electrospray Ionization (ESI). nih.gov
4. Mass Analysis Detection of the molecular ion to determine the intact mass. drugtargetreview.com
5. (Optional) MS/MS Fragmentation of the molecular ion for sequence confirmation. americanpharmaceuticalreview.com
This table outlines the general steps involved in the LC-MS analysis of a peptide like this compound.

Derivatization-Enhanced Mass Spectrometry for Increased Detection Sensitivity

For the analysis of low-abundance peptides or to improve ionization efficiency, chemical derivatization can be employed prior to MS analysis. mdpi.comnih.govspectroscopyonline.com Derivatization involves chemically modifying the analyte to enhance its detection properties. spectroscopyonline.comtaylorandfrancis.com

The primary goals of derivatization in the context of MS are:

Increased Ionization Efficiency: Modifying the peptide to include a more readily ionizable group can significantly enhance the signal in the mass spectrometer. nih.govscience.gov

Improved Chromatographic Properties: Derivatization can alter the polarity of the peptide, leading to better separation and peak shape in LC. mdpi.com

Enhanced Fragmentation: Introducing specific chemical groups can lead to more predictable and informative fragmentation patterns in MS/MS analysis. nih.gov

Various derivatization reagents are available that can target specific functional groups within the peptide, such as the N-terminus or the side chains of specific amino acids. wvu.edusemanticscholar.org The choice of derivatization strategy depends on the specific analytical challenge and the nature of the analyte. taylorandfrancis.comsemanticscholar.org This approach has been shown to improve the limits of detection and quantitation for amino acids and other small molecules by several folds. nih.gov

Spectrophotometric Assays for Direct Quantitative Determination

Spectrophotometry is a straightforward and cost-effective analytical technique that measures the absorption of light by a substance in a solution. medicallabnotes.comlibretexts.org It can be used for the direct quantitative determination of this compound by leveraging the intrinsic ultraviolet (UV) absorbance of its aromatic amino acid residues, tyrosine and tryptophan. nih.gov

The principle behind spectrophotometric quantification is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. medicallabnotes.com

For this compound, the absorbance is typically measured in the UV range. Tyrosine exhibits absorption maxima around 275 nm, while tryptophan has a maximum at approximately 280 nm. nih.gov The ionization of the tyrosine hydroxyl group at alkaline pH leads to a significant red shift in its absorption spectrum, a property that can be used in spectrophotometric titrations to probe the local environment of the tyrosine residue. nih.gov

While direct spectrophotometry is simple and rapid, its selectivity can be limited in complex mixtures where other components also absorb in the same wavelength range. srce.hr In such cases, derivative spectroscopy, which measures the first or second derivative of the absorbance spectrum, can be used to enhance resolution and reduce interference from overlapping spectra. nih.gov Colorimetric methods, involving a chemical reaction to produce a colored product that can be measured in the visible range, have also been developed for the specific determination of tryptophan. srce.hrnih.govtsijournals.com

Emerging Research Directions and Conceptual Frameworks

Engineering H-Tyr-Trp-OH and its Analogues as Biophysical Probes

The inherent fluorescence of the this compound dipeptide, originating from its constituent aromatic amino acids, tyrosine (Tyr) and tryptophan (Trp), makes it a valuable scaffold for the development of biophysical probes. nih.govpnas.org The fluorescence of proteins is often dominated by the emission from Trp, but the fluorescence of Tyr can also be observed and utilized, especially in simpler systems like dipeptides. nih.gov The proximity of the two fluorophores can lead to phenomena such as long-range electron transfer, a fundamental process in biological systems. acs.org

Researchers are actively engineering this compound and its analogues to create sophisticated tools for chemical biology. rsc.org A key strategy involves modifying the dipeptide to shift its intrinsic fluorescence from the ultraviolet to the visible spectrum, enhancing its utility for real-time cellular imaging. One successful approach involves the self-assembly of Boc-protected Tyr-Trp dipeptides (Boc-Tyr-Trp-OH) into nanoparticles, where coordination with Zinc (Zn(II)) ions induces a significant red-shift in fluorescence. rsc.org These resulting dipeptide-based nanoparticles (DPNPs) are photostable, biocompatible, and exhibit visible fluorescence, allowing for the real-time monitoring of their cellular uptake. rsc.org Such engineered probes can be used to encapsulate and deliver chemotherapeutic drugs, demonstrating their potential as theranostic agents. rsc.org

The development of these probes relies on understanding the photophysical properties of the core dipeptide structure. The table below details the fluorescence characteristics of an engineered analogue of this compound, highlighting the effect of self-assembly and metal coordination.

Table 1: Fluorescence Properties of Engineered Tyr-Trp Dipeptide Analogues rsc.org
Compound/AssemblyExcitation Wavelength (nm)Emission Maximum (nm)Key Feature
BOC-Tyr-Trp-OH (PS2) Monomer280355Intrinsic UV fluorescence
PS2 Self-Assembly with Zn(II) (PS2-Zn)365~450Fluorescence shifted to visible range

Beyond fluorescence, the chemical reactivity of the tyrosine residue can be exploited. For instance, a novel hyperoxidation of tyrosine has been shown to enable the selective cleavage of peptide bonds, providing a valuable tool for proteomics and the sequencing of complex cyclic peptides. rsc.org Furthermore, the creation of entirely new fluorescent amino acids, such as 4-cyanotryptophan, which has a high quantum yield and emits in the blue region of the spectrum, exemplifies the broader trend of engineering amino acid-based fluorophores for advanced biological spectroscopy and microscopy. pnas.org

Computational Design Principles for Novel Peptidic Structures with Tuned Properties

The rational design of peptides with specific, predetermined properties is a major goal in medicinal chemistry and biomolecular engineering. acs.org Computational methods are indispensable in this endeavor, allowing researchers to navigate the vast chemical space of possible peptide sequences and structures to identify promising candidates. mdpi.combiorxiv.org These methods aim to establish a clear understanding of the sequence-structure-function relationship, which governs a peptide's biological and physical behavior. acs.org

A variety of computational strategies are employed to predict and refine peptide structures. nih.gov These include:

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms over time, providing insights into peptide flexibility, stability, and interactions with other molecules, such as biological targets or solvents. mdpi.comresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/PSAR): These models build a statistical relationship between the chemical structure of a peptide and its biological activity or physical properties. acs.orgrsc.org

Machine Learning and Deep Learning: Inspired by advances in artificial intelligence, models like PeptideBERT are being developed to predict peptide properties directly from their sequence, without relying on explicit structural data. acs.orgpnas.org These approaches can analyze vast datasets to identify patterns that link sequence features to functions like solubility or bioactivity. pnas.org

These computational tools are not only predictive but also generative, aiding in the de novo design of peptides. nih.gov For example, computational frameworks can be used to design peptides that selectively target specific protein domains or to create pore-forming peptides with potent antimicrobial activity by optimizing factors like salt bridge interactions and stability. acs.orgnih.gov A key challenge that remains is the accurate incorporation of non-canonical amino acids and cyclic structures into these predictive models. mdpi.com

The table below summarizes some of the key computational principles and their applications in designing peptidic structures.

Table 2: Computational Principles for Peptide Design
MethodologyCore PrincipleApplication ExampleReference
Molecular Dynamics (MD)Simulates atomic motion to predict peptide conformation and interaction dynamics.Analyzing the effect of solvents on Phe-Tyr dipeptide structure. mdpi.comresearchgate.net
Quantitative Structure-Property Relationship (QSPR)Correlates chemical features with physical properties using statistical models.Predicting the self-assembly and hydrogel formation of dipeptides. pnas.org
Machine Learning / Deep LearningUses algorithms to learn from large datasets and predict properties from sequence.Developing models like PeptideBERT to predict peptide solubility and bioactivity. acs.org
Structure-Based Rational DesignUses 3D structural information of a target to design complementary peptide binders.Designing cyclic peptides to inhibit the pro-apoptotic protein Bax. biorxiv.org

Interdisciplinary Synergy in Chemical Biology and Advanced Biomaterials Research

The convergence of chemical biology and materials science has created fertile ground for innovation, with peptides like this compound serving as key molecular building blocks. iiti.ac.in The ability of short peptides, particularly dipeptides, to self-assemble into ordered nanostructures is being extensively investigated for the preparation of advanced functional biomaterials. iiti.ac.intandfonline.com These materials, which include hydrogels, nanotubes, and nanofibers, are attractive for biomedical applications due to their inherent biocompatibility and biodegradability. iiti.ac.inresearchgate.net

The self-assembly process is driven by a combination of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and the π-π stacking of aromatic groups, a feature prominent in the Tyr-Trp dipeptide. researchgate.net This results in the formation of three-dimensional networks that can retain large amounts of water, creating hydrogels that mimic the extracellular matrix of natural tissues. pnas.orgresearchgate.net These peptide-based biomaterials are being developed for a wide range of applications, including:

Tissue Engineering: Self-assembled peptide hydrogels can act as scaffolds to support cell culture, adhesion, and proliferation, making them promising for regenerative medicine and wound healing applications. iiti.ac.inresearchgate.nettheinnovationlab.it

Drug Delivery: The nanostructured materials can encapsulate therapeutic agents, providing a vehicle for targeted and controlled release. tandfonline.comnih.gov

Advanced Diagnostics: The functionalization of medical devices and dressings with bioactive peptides is an active area of research. umontpellier.fr

This field is inherently interdisciplinary, requiring expertise in chemical synthesis, molecular biology, materials characterization, and biomedical engineering. theinnovationlab.it The design of these advanced materials often involves a feedback loop where computational predictions guide the synthesis of new peptide structures, which are then characterized and tested in biological systems, with the results feeding back into the design process. pnas.orgnih.gov

The table below lists examples of biomaterials derived from dipeptides and their interdisciplinary applications.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing H-TYR-TRP-OH, and how can researchers optimize yield and purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard, utilizing Fmoc/t-Bu protection strategies. To optimize yield, monitor coupling efficiency via ninhydrin tests and adjust reaction times for sterically hindered residues like tyrosine (Tyr) and tryptophan (Trp). Purification via reverse-phase HPLC with a C18 column and water-acetonitrile gradients (0.1% TFA) ensures >95% purity. Confirm identity using MALDI-TOF mass spectrometry .

Q. How can researchers validate the structural stability of this compound under varying pH conditions?

  • Methodological Answer : Circular dichroism (CD) spectroscopy in buffers ranging from pH 2–12 can monitor conformational changes. Pair with molecular dynamics (MD) simulations (e.g., GROMACS) to predict backbone flexibility. Stability assays (e.g., accelerated degradation studies at 40°C) quantify degradation kinetics. Report deviations using NIH preclinical guidelines for reproducibility .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Use cell-free systems (e.g., radioligand binding assays for GPCRs) to assess receptor affinity. For antioxidant properties, employ DPPH/ABTS radical scavenging assays. Normalize activity against positive controls (e.g., ascorbic acid) and report IC50 values with 95% confidence intervals. Ensure triplicate runs to address variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological effects across studies be systematically analyzed?

  • Methodological Answer : Apply contradiction analysis frameworks:

  • Step 1 : Tabulate conflicting results (e.g., agonist vs. antagonist activity) and variables (assay type, cell lines, concentration ranges).
  • Step 2 : Identify principal contradictions (e.g., differential post-translational modifications in receptor isoforms) using pathway enrichment tools (STRING, KEGG).
  • Step 3 : Design controlled experiments isolating variables (e.g., CRISPR-edited cell models) to resolve ambiguity .

Q. What computational strategies predict this compound’s interaction with non-canonical targets (e.g., epigenetic regulators)?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with ensemble-based virtual screening. Validate predictions via surface plasmon resonance (SPR) for binding kinetics (ka/kd). For epigenetic targets, use ChIP-seq data to correlate peptide exposure with histone modification changes (e.g., H3K4me3). Cross-reference with PharmGKB for known off-target effects .

Q. How should researchers design longitudinal studies to assess this compound’s metabolic stability in vivo?

  • Methodological Answer :

  • Population (P) : Rodent models with genetic knockouts (e.g., CYP450 enzymes).
  • Intervention (I) : Administer radiolabeled this compound via IV/oral routes.
  • Comparison (C) : Wild-type cohorts + vehicle controls.
  • Outcome (O) : Quantify plasma half-life (LC-MS/MS) and metabolite profiles. Use NONMEM for pharmacokinetic modeling. Predefine exclusion criteria for outliers .

Q. What statistical approaches are robust for analyzing dose-response nonlinearities in this compound studies?

  • Methodological Answer : Fit data to sigmoidal (Hill) or biphasic models (GraphPad Prism). Use Akaike’s Information Criterion (AIC) to select the best-fit model. For non-linear mixed-effects (NLME) models, apply Bayesian hierarchical frameworks to account for inter-study heterogeneity. Report effect sizes with 95% credible intervals .

Data Integrity and Reproducibility

Q. How can researchers mitigate bias in this compound’s preclinical efficacy studies?

  • Methodological Answer :

  • Blinding : Assign compound labeling randomly (e.g., A/B codes) to technicians.
  • Replication : Use multi-center collaborations to validate key findings.
  • Transparency : Pre-register protocols on Open Science Framework (OSF) and share raw electrophoresis/MS spectra in supplementary files. Adhere to ARRIVE 2.0 guidelines for animal studies .

Q. What criteria define a statistically powered sample size for this compound’s neuroprotective assays?

  • Methodological Answer : Conduct a priori power analysis (G*Power 3.1) using pilot data. For in vivo neuroprotection (e.g., Morris water maze), assume effect size (Cohen’s d) ≥1.2, α=0.05, power=0.8. For in vitro apoptosis assays (flow cytometry), n=6–9 replicates/group to account for technical noise .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-TYR-TRP-OH
Reactant of Route 2
Reactant of Route 2
H-TYR-TRP-OH

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